molecular formula C18H20N2 B5754654 2-(2-phenylethyl)-1-propyl-1H-benzimidazole CAS No. 615281-71-5

2-(2-phenylethyl)-1-propyl-1H-benzimidazole

Cat. No. B5754654
CAS RN: 615281-71-5
M. Wt: 264.4 g/mol
InChI Key: HDZDJQWNEDYHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-phenylethyl)-1-propyl-1H-benzimidazole, also known as PEPB, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. PEPB has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

2-(2-phenylethyl)-1-propyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-1-propyl-1H-benzimidazole is not fully understood. However, it has been suggested that 2-(2-phenylethyl)-1-propyl-1H-benzimidazole exerts its biological activities by modulating various signaling pathways, such as the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has also been found to interact with various enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-phenylethyl)-1-propyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has also been found to scavenge free radicals and reduce oxidative stress in various cell types. Additionally, 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

2-(2-phenylethyl)-1-propyl-1H-benzimidazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high level of purity. 2-(2-phenylethyl)-1-propyl-1H-benzimidazole has also been found to exhibit low toxicity in various cell types. However, there are some limitations to using 2-(2-phenylethyl)-1-propyl-1H-benzimidazole in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the research of 2-(2-phenylethyl)-1-propyl-1H-benzimidazole. One area of interest is the development of 2-(2-phenylethyl)-1-propyl-1H-benzimidazole as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of 2-(2-phenylethyl)-1-propyl-1H-benzimidazole as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-phenylethyl)-1-propyl-1H-benzimidazole and to optimize its efficacy and safety for therapeutic use.

Synthesis Methods

2-(2-phenylethyl)-1-propyl-1H-benzimidazole can be synthesized by reacting 2-phenylethylamine with 1-propyl-1H-benzimidazole-2-thiol in the presence of a base, such as sodium hydroxide. The reaction yields 2-(2-phenylethyl)-1-propyl-1H-benzimidazole as a white crystalline solid with a purity of over 99%.

properties

IUPAC Name

2-(2-phenylethyl)-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZDJQWNEDYHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263038
Record name 2-(2-Phenylethyl)-1-propyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenylethyl)-1-propyl-1H-benzimidazole

CAS RN

615281-71-5
Record name 2-(2-Phenylethyl)-1-propyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615281-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Phenylethyl)-1-propyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.